Fatostatin is a diarylthiazole derivative discovered through the screening of a chemical library for inhibitors of insulin-induced adipogenesis []. It is classified as a small-molecule inhibitor of sterol regulatory element-binding protein (SREBP) activation. SREBPs are transcription factors that regulate the expression of genes involved in lipid and cholesterol biosynthesis. Fatostatin specifically targets the SREBP cleavage-activating protein (SCAP), a protein required for SREBP activation. By inhibiting SCAP, Fatostatin blocks the activation of SREBPs and subsequently downregulates the expression of genes involved in lipid and cholesterol synthesis []. Its impact on SREBP signaling and lipid metabolism has made Fatostatin a valuable tool in various scientific research areas, including cancer biology, metabolic diseases, and inflammation.
Fatostatin was first discovered in a high-throughput screening aimed at identifying compounds that inhibit SREBP activity. It belongs to a class of compounds known as thiazole derivatives, characterized by their unique three-ring structure comprising aromatic rings, including pyridine and thiazole . Fatostatin is classified under small-molecule inhibitors due to its ability to modulate biochemical pathways involved in lipid metabolism.
The synthesis of fatostatin and its derivatives involves several chemical reactions primarily focused on constructing the thiazole core. The following methods have been reported:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to analyze the purity and concentration of synthesized compounds .
Fatostatin has a complex molecular structure characterized by a core thiazole ring flanked by aromatic groups. The specific chemical structure can be described as:
This structure allows for significant interactions with biological targets involved in lipid metabolism.
The molecular formula for fatostatin is , with a molecular weight of approximately 306.39 g/mol. The compound exhibits specific spectral characteristics that can be analyzed through techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its identity and purity .
Fatostatin primarily acts by inhibiting the proteolytic activation of SREBPs, leading to decreased transcription of lipogenic genes. This inhibition results in altered lipid profiles within cells, characterized by increased accumulation of certain lipid species such as triglycerides and ceramides.
Research indicates that fatostatin can induce ferroptosis—a form of regulated cell death—through its action on the AKT/mTORC1 signaling pathway, which is crucial for cell survival and proliferation . The compound's ability to modulate lipid metabolism also suggests potential interactions with various enzymatic pathways involved in fatty acid synthesis.
Fatostatin's mechanism involves:
Fatostatin is a solid at room temperature with moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) but limited solubility in water. Its melting point and specific optical rotation values are yet to be extensively documented.
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme pH or temperature conditions. Its reactivity profile indicates potential for further derivatization, which is useful for developing more potent analogs .
Fatostatin has garnered attention for its potential applications in various scientific fields:
Fatostatin (125B11) is a diarylthiazole derivative that directly binds SREBP Cleavage-Activating Protein (SCAP), preventing COPII-mediated endoplasmic reticulum (ER)-to-Golgi transport of the SCAP-SREBP complex. Structural studies reveal that fatostatin interacts with a hydrophobic pocket in the loop 1 region of SCAP’s sterol-sensing domain (SSD), distinct from the cholesterol-binding site [1] [6]. This binding induces a conformational shift that masks a critical hexapeptide ER export signal (MELADL), rendering SCAP unable to engage with Sec23/24 proteins of the COPII machinery [1]. Consequently, SREBP precursors remain sequestered in the ER, preventing their proteolytic activation in the Golgi. Notably, this inhibition is independent of INSIG proteins, which mediate sterol-dependent ER retention, confirming a unique mechanism of action [1].
Table 1: Structural Motifs in SCAP Targeted by Fatostatin
SCAP Domain | Functional Motif | Fatostatin Interaction | Consequence |
---|---|---|---|
Sterol-Sensing Domain (SSD) | Loop 1 region | Hydrophobic pocket binding | Conformational change masking MELADL signal |
ER Export Signal | MELADL sequence | Indirect occlusion | Failure to recruit COPII (Sec23/24) |
INSIG-Binding Site | Transmembrane helices | No direct binding | INSIG-independent retention |
Fatostatin’s binding triggers long-range allosteric effects across SCAP’s functional domains. Biochemical assays demonstrate that fatostatin stabilizes an auto-inhibitory conformation within the SSD, reducing its affinity for downstream transport machinery [1]. Unlike sterols (e.g., 25-hydroxycholesterol), which enhance SCAP-INSIG interactions, fatostatin does not promote INSIG binding [1] [6]. Instead, it disrupts SCAP oligomerization, a process essential for efficient ER exit. Mutagenesis studies identify residues Phe-244 and Leu-315 in the SSD as critical for fatostatin’s allosteric effects; their substitution diminishes fatostatin-induced ER retention by >80% [1]. This allostery specifically impairs Golgi-specific glycosylation of SCAP, further confirming its role in blocking anterograde trafficking [6].
By immobilizing SCAP-SREBP complexes in the ER, fatostatin suppresses the nuclear translocation of mature SREBP transcription factors (SREBP-1a, -1c, -2). This results in the downregulation of >30 lipogenic genes [2] [8]. Chromatin immunoprecipitation sequencing (ChIP-seq) in endometrial carcinoma cells shows reduced SREBP occupancy at promoters of:
Table 2: Key Lipogenic Genes Suppressed by Fatostatin
Gene | Function | Expression Reduction | Downstream Metabolic Effect |
---|---|---|---|
FASN | Fatty acid synthase | 70–90% | De novo lipogenesis blockade |
SCD1 | Stearoyl-CoA desaturase | 60–80% | Reduced MUFA synthesis |
HMGCR | HMG-CoA reductase | 75–85% | Cholesterol synthesis inhibition |
LDLR | LDL receptor | 50–70% | Impaired cholesterol uptake |
Beyond SREBP inhibition, fatostatin exhibits SCAP-independent antimitotic activity. At concentrations ≥5 µM, it binds soluble tubulin and inhibits microtubule polymerization by 40–60%, disrupting spindle assembly in dividing cells [2] [5]. Live imaging reveals that fatostatin-treated cancer cells (e.g., glioblastoma, breast cancer) arrest at prometaphase with multipolar or fragmented spindles and misaligned chromosomes. This activates the spindle assembly checkpoint (SAC), prolonging mitosis and triggering mitotic catastrophe [5]. Crucially, these effects are distinct from other SREBP inhibitors (e.g., betulin, PF-429242):
Table 3: Contrasting Mechanisms of SREBP Pathway Inhibitors
Inhibitor | Primary Target | Mitotic Disruption | Lipid Rescue of Proliferation |
---|---|---|---|
Fatostatin | SCAP + Tubulin | Yes (spindle fragmentation) | No |
Betulin | SCAP-INSIG complex | No | Partial |
PF-429242 | Site-1 protease (S1P) | No | Yes |
Fatostatin’s dual mechanism simultaneously sabotages metabolic plasticity (via SREBP suppression) and proliferative capacity (via mitotic arrest), offering a multifaceted antitumor strategy. This synergy is particularly effective against aggressive malignancies like glioblastoma, which exhibit heightened lipid metabolism and rapid division [2] [5].
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